Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate - 946358-56-1

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate

Catalog Number: EVT-6555243
CAS Number: 946358-56-1
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

  • Compound Description: This compound serves as a crucial starting material in synthesizing various acetamide derivatives with the 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl sulfide moiety. []
  • Relevance: This compound shares the core 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl sulfide structure with the target compound, methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate. The primary difference lies in the substitution at the acetate moiety, with the target compound featuring a methylbenzoate group instead of an ethyl group. []

5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one and 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial properties. They exhibited significant antibacterial activity against tested strains. []
  • Relevance: These compounds are structurally related to methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate due to the presence of the shared 2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one or a closely related 2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one moiety. The main difference lies in the absence of the sulfur linker and the presence of a 4,7-dimethyl-2-oxo-2H-benzopyran-6-ylazo group at the 5th position of the pyrimidine ring in these related compounds. []

Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate

  • Compound Description: The crystal structure of this compound was studied, revealing structural details about its conformation and packing. []
  • Relevance: This compound, like methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate, contains a sulfanyl acetate group attached to a heterocyclic ring. The difference lies in the heterocyclic core; the related compound has a substituted pyridine ring, whereas the target compound features a pyrimidine ring. []

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: Epirimil has shown promise as an anticonvulsant in both in silico and in vivo studies. It displays low toxicity and exhibits anticonvulsant activity in models of PTZ-induced seizures in rats and MES-induced seizures in mice. []
  • Relevance: Epirimil shares a significant structural resemblance to methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate. Both compounds contain a methylpyrimidine ring substituted at the 2- and 4- positions with a sulfur-linked substituent. While Epirimil has a pyridin-2-yl group at the 6- position of the pyrimidine ring and a 3,4-dimethoxyphenyl acetamide group linked through sulfur, the target compound features a morpholine group and a methylbenzoate group linked by a sulfur-containing methylene bridge, respectively. This close structural similarity makes Epirimil a particularly relevant compound for comparison. []
  • Compound Description: Synthesized during the total synthesis of fusaequisin A, this compound played a crucial role in confirming the stereochemical configuration of the natural product. []
  • Relevance: While this compound is not directly comparable to methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate in terms of its core structure, it represents a related compound due to the presence of a benzoate group. This structural feature allows for potential comparisons in terms of physicochemical properties and potential biological activities influenced by the presence of the benzoate moiety. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound and its analogs have been synthesized and evaluated for their antimicrobial activity. []
  • Relevance: This compound is structurally related to methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate by the shared presence of a sulfur-linked acetamide group at the 2-position of a substituted pyrimidine ring. The variations in substituents on the pyrimidine ring and the absence of a methyl group on the acetamide linker in the related compound provide further points of comparison in structure-activity relationship studies. []

(R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554)

  • Compound Description: This compound, PF-00868554, acts as a potent and orally available inhibitor of the hepatitis C virus (HCV) polymerase. Its development was driven by the need for new HCV therapies, and it has progressed to Phase II clinical trials. []
  • Relevance: This compound features a pyrimidine ring like methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate, although it is embedded within a more complex triazolopyrimidine scaffold. Although the core structures differ significantly, the presence of a shared pyrimidine ring suggests potential similarities in binding affinities or interactions with specific targets. []
  • Compound Description: These compounds are pyrimidine photoproducts generated in trace amounts upon UV irradiation of DNA. They have been chemically synthesized to facilitate further research into their biological significance. []
  • Relevance: While structurally distinct from methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate, these compounds exemplify the broader class of pyrimidine derivatives, highlighting the diverse biological roles and significance of this chemical class. []

t-butyl 7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

  • Compound Description: The crystal structure of this compound was investigated, providing insights into its molecular conformation and arrangement in the solid state. []

Iron(iii) complexes of 2-methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol

  • Compound Description: Four new iron(III) complexes with 2-methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol (H2L) were synthesized and characterized, exhibiting interesting magnetic properties, including spin-crossover behavior. []
  • Relevance: These complexes feature a pyrimidine ring within the ligand structure, making them structurally related to methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate, which also contains a pyrimidine ring. The presence of a metal center and the hydrazone linker in the related compounds introduces additional chemical features that can influence their properties and potential applications compared to the target compound. []

Methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

  • Compound Description: These compounds, designed and synthesized as BRAF kinase inhibitors, hold potential for cancer treatment, specifically malignant melanoma. []
  • Relevance: While these compounds share the pyrimidine ring system with methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate, the presence of the pyrazole ring and the overall structural complexity suggest that they belong to a different class of compounds with distinct biological activities. []

Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate

  • Compound Description: The crystal structure of this compound, characterized by intermolecular hydrogen bonding, has been reported. []
  • Relevance: This compound shares the methyl benzoate moiety with methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate. The key difference lies in the linker between the pyrimidine and benzoate groups. The related compound features a carbamoyl linker, while the target compound has a sulfanyl methyl linker, potentially impacting their chemical properties and biological interactions. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative containing a thieno[2,3-d]pyrimidine moiety. []
  • Relevance: This compound, like methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate, contains a pyrimidine ring, though incorporated within a larger fused ring system. The structural complexity of this related compound suggests different pharmacological profiles compared to the target compound. []
  • Compound Description: This compound exhibits high affinity for the NK-1 receptor, suggesting its potential use in treating diseases associated with this receptor. []
  • Relevance: This compound is structurally related to methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate due to the presence of the morpholine group. This shared structural feature might contribute to similar pharmacological profiles, although the core structures differ significantly. []

Properties

CAS Number

946358-56-1

Product Name

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate

IUPAC Name

methyl 4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylmethyl]benzoate

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-13-11-16(21-7-9-24-10-8-21)20-18(19-13)25-12-14-3-5-15(6-4-14)17(22)23-2/h3-6,11H,7-10,12H2,1-2H3

InChI Key

ARFXZZLNMXVZOY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)N3CCOCC3

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.